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molecular formula C7H3Cl2F2NO2 B8203673 3,5-Dichloro-2,6-difluoro-4-pyridineacetic acid

3,5-Dichloro-2,6-difluoro-4-pyridineacetic acid

Cat. No. B8203673
M. Wt: 242.00 g/mol
InChI Key: SGLXACHKHUYVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106064B2

Procedure details

Benzyl 2-(3,5-dichloro-2,6-difluoropyridin-4-yl)acetate (30.9 g, 93 mmol), anhydrous ethanol, and 10% palladium on carbon were placed into a 500 mL bottle. The mixture was then hydrogenated using Parr Hydrogenator under hydrogen atmosphere (20 psi) for 30 min. The reaction mixture was then filtered through celite pad and the pad was washed with ethanol. The filtrate was evaporated in vacuo and the residue was recrystallized from MC to afford 21 g (89%) of 2-(3,5-dichloro-2,6-difluoropyridin-4-yl)acetic acid as a white solid. m.p. 157-159° C. 1H NMR (200 MHz, CDCl3) δ 4.13 (2H, s).
Name
Benzyl 2-(3,5-dichloro-2,6-difluoropyridin-4-yl)acetate
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:21])=[N:4][C:5]([F:20])=[C:6]([Cl:19])[C:7]=1[CH2:8][C:9]([O:11]CC1C=CC=CC=1)=[O:10]>[Pd].C(O)C>[Cl:19][C:6]1[C:5]([F:20])=[N:4][C:3]([F:21])=[C:2]([Cl:1])[C:7]=1[CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Benzyl 2-(3,5-dichloro-2,6-difluoropyridin-4-yl)acetate
Quantity
30.9 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1CC(=O)OCC1=CC=CC=C1)Cl)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through celite pad
WASH
Type
WASH
Details
the pad was washed with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from MC

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC(=C(C1CC(=O)O)Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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